Cas no 83259-32-9 (Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl-)
Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl-
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- Inchi: 1S/C8H7ClN2S/c1-4-5(2)12-7-6(4)3-10-8(9)11-7/h3H,1-2H3
- InChI Key: XXTQANLYJPBPNP-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C2C(C)=C(C)SC2=N1
Computed Properties
- Exact Mass: 198.0018471g/mol
- Monoisotopic Mass: 198.0018471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 54Ų
Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-645073-0.05g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 0.05g |
$1129.0 | 2023-03-05 | ||
| Enamine | EN300-645073-0.1g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 0.1g |
$1183.0 | 2023-03-05 | ||
| Enamine | EN300-645073-0.25g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 0.25g |
$1235.0 | 2023-03-05 | ||
| Enamine | EN300-645073-0.5g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 0.5g |
$1289.0 | 2023-03-05 | ||
| Enamine | EN300-645073-1.0g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-645073-2.5g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 2.5g |
$2631.0 | 2023-03-05 | ||
| Enamine | EN300-645073-5.0g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 5.0g |
$3894.0 | 2023-03-05 | ||
| Enamine | EN300-645073-10.0g |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 10.0g |
$5774.0 | 2023-03-05 | ||
| Ambeed | A1116070-1g |
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 95% | 1g |
$970.0 | 2023-03-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01092733-1g |
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
83259-32-9 | 95% | 1g |
¥6657.0 | 2024-04-18 |
Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- Suppliers
Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl-
Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- (CAS No. 83259-32-9): A Comprehensive Overview of Its Applications and Recent Research
Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl-, identified by its CAS number 83259-32-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of chlorine and methyl substituents at specific positions enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.
The structural framework of Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- consists of a thiophene ring fused with a pyrimidine ring. This unique arrangement contributes to its distinct electronic and steric properties, which are exploited in various chemical and biological applications. The chlorine atom at the 2-position and the methyl groups at the 5- and 6-positions introduce functional diversity, enabling modifications that can fine-tune its interactions with biological targets.
In recent years, Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- has been extensively studied for its potential in addressing various therapeutic challenges. One of the most promising areas of research is its application in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival. The chlorine substituent plays a crucial role in enhancing binding affinity to these targets, making it an attractive candidate for further development.
Moreover, the pharmacokinetic properties of Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- have been carefully evaluated to ensure optimal drug delivery. Researchers have leveraged computational modeling and experimental techniques to optimize its solubility, stability, and metabolic pathways. These efforts have led to the identification of more potent analogs with improved pharmacological profiles.
The compound's versatility extends beyond oncology. It has also shown promise in the treatment of infectious diseases and inflammatory conditions. Recent studies have highlighted its ability to modulate immune responses by interacting with specific receptors and signaling pathways. This multifaceted activity makes it a compelling candidate for developing novel therapeutic strategies against a range of diseases.
The synthesis of Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- has been optimized through various synthetic routes to ensure high yield and purity. Advanced techniques such as cross-coupling reactions and cyclization methods have been employed to construct the desired heterocyclic core efficiently. These synthetic advancements have facilitated the production of large quantities of the compound for both research and commercial purposes.
In conclusion, Thieno[2,3-d]pyrimidine, 2-chloro-5,6-dimethyl- (CAS No. 83259-32-9) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and functional groups make it an ideal scaffold for developing drugs targeting various diseases. Ongoing research continues to uncover new applications and improve synthetic methodologies, ensuring its continued relevance in the field of medicinal chemistry.
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